A Technical Guide to the Physicochemical Properties of N-(2-amino-4-chlorophenyl)phthalimide and Its Isomers
A Technical Guide to the Physicochemical Properties of N-(2-amino-4-chlorophenyl)phthalimide and Its Isomers
Abstract: The phthalimide scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its broad spectrum of biological activities and utility as a synthetic intermediate.[1][2] This technical guide provides an in-depth examination of the physicochemical properties of N-substituted phthalimides, with a specific focus on the amin-chloro-phenyl substituted variant. While the prompt specified N-(2-amino-4-chlorophenyl)phthalimide, the preponderance of available research data relates to its isomer, N-(4-amino-2-chlorophenyl)phthalimide (CAS RN: 19348-53-9) . This document will focus on the latter, providing a comprehensive overview of its chemical identity, synthesis, analytical characterization, and key properties, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Identity and Structure
N-(4-amino-2-chlorophenyl)phthalimide is an organic compound featuring a central phthalimide group linked to a 4-amino-2-chlorophenyl substituent. The imide functional group, characterized by two carbonyl groups bound to a nitrogen atom, imparts significant chemical and biological properties to the molecule.[3]
Caption: Chemical structure of N-(4-amino-2-chlorophenyl)phthalimide.
Table 1: Chemical Identifiers and Properties
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | 2-(4-amino-2-chlorophenyl)isoindole-1,3-dione | [4] |
| CAS Number | 19348-53-9 | [4][5] |
| Molecular Formula | C₁₄H₉ClN₂O₂ | [4][5] |
| Molecular Weight | 272.69 g/mol | [4][5] |
| Appearance | Slightly yellow solid | [6] |
| InChI Key | DRZDMSPFGPTPER-UHFFFAOYSA-N | [4] |
| SMILES | Nc1ccc(N2C(=O)c3ccccc3C2=O)c(Cl)c1 |[6] |
Synthesis and Purification
The synthesis of N-substituted phthalimides is a well-established area of organic chemistry. The most fundamental approach is the dehydrative condensation of phthalic anhydride with a primary amine.[7][8] This method, a variation of the Gabriel synthesis, provides a direct route to the target molecule.[9]
Causality Behind Experimental Choices
The selection of a synthetic route is governed by starting material availability, reaction efficiency, and scalability. The condensation of phthalic anhydride with the corresponding aniline derivative (4-amino-2-chloroaniline) is favored for its atom economy and straightforward execution. Glacial acetic acid is often chosen as the solvent as it facilitates the reaction and the removal of the water byproduct. Microwave-assisted synthesis has also emerged as a method to accelerate reaction times and improve yields for phthalimide derivatives.[10]
Caption: General workflow for the synthesis and purification of N-aryl phthalimides.
Representative Synthetic Protocol
This protocol is a representative method based on established procedures for synthesizing N-substituted phthalimides.[11][12]
-
Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.0 eq) and 4-amino-2-chloroaniline (1.0 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent to the flask.
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: After the reaction is complete, allow the mixture to cool. Slowly pour the reaction mixture into a beaker of ice-cold water with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a dimethylformamide (DMF)/water mixture, to yield the pure product.
-
Drying: Dry the purified solid in a vacuum oven.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility and stability to membrane permeability and formulation characteristics.
Table 2: Summary of Physicochemical Data
| Property | Value/Description | Significance & Source |
|---|---|---|
| Melting Point | Data not explicitly found for this isomer. Related compounds like N-(4-Chlorophenyl)phthalimide melt at ~198 °C. | Indicates purity and thermal stability.[13] |
| Solubility | Insoluble in H₂O; Soluble in DMSO (>5 mg/mL) | Crucial for selecting solvents for biological assays and chemical reactions.[6] |
| Appearance | Slightly yellow solid | Basic physical identifier.[6] |
| XLogP3 (Computed) | 2.3 | Predicts lipophilicity and potential for membrane permeation.[4] |
| Hydrogen Bond Donors | 1 (from -NH₂) | Influences intermolecular interactions and solubility.[4] |
| Hydrogen Bond Acceptors | 2 (from C=O) | Influences intermolecular interactions and solubility.[4] |
| Rotatable Bond Count | 1 | Relates to conformational flexibility.[4] |
Spectroscopic and Analytical Characterization
To ensure the identity and purity of a synthesized compound, a suite of analytical techniques is employed. Each technique provides a unique piece of structural information, and together they serve as a self-validating system.
Sources
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- 4. N-(4-Amino-2-chlorophenyl)phthalimide | C14H9ClN2O2 | CID 6603717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Amino-2-chlorophenyl)phthalimide | CAS 19348-53-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Microwave assested synthesis of phthalimide amino derivatives with their antioxidant potential - Curr Trends Pharm Pharm Chem [ctppc.org]
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